molecular formula C17H19NO2 B5705236 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 315712-78-8

2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B5705236
CAS No.: 315712-78-8
M. Wt: 269.34 g/mol
InChI Key: IIAASYMXUMXGSM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide is an acetamide derivative characterized by a phenoxy group substituted with 2,5-dimethyl substituents and an N-linked 4-methylphenyl group. Acetamide derivatives are frequently explored for their bioactivity, including antiproliferative, receptor agonist, or pesticidal properties, depending on substituent patterns .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-5-8-15(9-6-12)18-17(19)11-20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAASYMXUMXGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315712-78-8
Record name 2-(2,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by the addition of ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide with analogous compounds in terms of structure, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (CAS) Phenoxy Substituents Phenyl Substituents Molecular Weight Key Bioactivity/Application Reference
2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide 2,5-dimethyl 4-methyl ~283.36* Not explicitly reported Target
2-(2,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide (448198-43-4) 2,4-dimethyl 2,5-dimethyl 283.36 Structural analog; no bioactivity data
2-(4-Chloro-3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide (332942-95-7) 4-chloro-3,5-dimethyl 2,6-dimethyl 317.81 Agrochemical potential (herbicide analog)
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide None (thiazolidinone core) 4-methyl ~250.29* Antiproliferative (renal cancer cells)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide None (pyridazinone core) 4-bromo ~469.34* FPR2 agonist (neutrophil activation)

*Calculated based on molecular formulas.

Key Comparisons:

Substituent Effects on Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The presence of methyl groups (electron-donating) on the phenoxy ring in the target compound may enhance lipophilicity and membrane permeability compared to chloro-substituted analogs (e.g., 332942-95-7), which could improve pesticidal activity but reduce metabolic stability . Thiazolidinone and Pyridazinone Derivatives: Compounds like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide demonstrate that the 4-methylphenyl group contributes to antiproliferative activity in renal cancer cells, suggesting that the target compound’s 4-methylphenyl substituent may similarly influence bioactivity . Pyridazinone-based acetamides (e.g., FPR2 agonists) highlight the role of the acetamide moiety in receptor binding, even with divergent core structures .

Thiazolidinone derivatives (e.g., ~250.29) further show that smaller molecular frameworks may enhance cellular uptake .

Applications and Mechanisms Anticancer Potential: The 4-methylphenyl group in thiazolidinone derivatives induces G1 cell cycle arrest and apoptosis in renal cancer cells, suggesting that similar substituents in the target compound could be optimized for antiproliferative effects . Agrochemical Relevance: Chloro-substituted acetamides (e.g., alachlor, pretilachlor) are established herbicides, indicating that structural modifications in the target compound could align with pesticidal applications .

Biological Activity

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19NO2
  • SMILES : CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C
  • InChIKey : IIAASYMXUMXGSM-UHFFFAOYSA-N

The biological activity of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. The precise mechanisms are still under investigation, but initial studies suggest potential anti-inflammatory and analgesic properties.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : The compound could modulate receptor functions, influencing physiological responses.
  • Therapeutic Potential : Preliminary studies indicate potential applications in treating inflammation and pain.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide exhibited significant anti-inflammatory effects in animal models. The compound reduced markers of inflammation in induced models, suggesting its utility in inflammatory conditions.
  • Analgesic Effects :
    • Research indicated that the compound provided analgesic effects comparable to standard analgesics in pain models. This was assessed through behavioral tests measuring pain response.
  • Pharmacokinetics :
    • Pharmacokinetic studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Early results suggest favorable profiles for oral bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammation markers
AnalgesicComparable effects to standard analgesics
Enzyme InhibitionPotential inhibition of specific enzymes

Table 2: Pharmacokinetic Parameters (Preliminary)

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismLiver (Phase I/II)
ExcretionUrine

Q & A

Q. What are the recommended synthetic methodologies for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the acetamide group can be introduced via reaction of a phenoxyacetic acid derivative with 4-methylaniline using carbodiimide coupling reagents (e.g., DCC or EDC) under inert conditions. Temperature control (40–60°C) and solvent choice (e.g., DMF or THF) are critical for yield optimization. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product . Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
Acetamide formationDCC, 4-methylaniline, THF, 50°C65–75%
PurificationSilica gel (hexane:EtOAc = 3:1)>95% purity

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Analyze aromatic proton environments (δ 6.8–7.2 ppm for phenyl groups) and acetamide carbonyl signals (δ ~168–170 ppm in 13C^{13}\text{C} NMR).
  • IR : Confirm C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1540 cm1^{-1}).
  • HPLC-MS : Validate molecular weight ([M+H]+^+ expected at m/z ~312) and purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Begin with in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC50_{50} values. Parallel antimicrobial testing (e.g., against E. coli or S. aureus) using broth microdilution can identify dual activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic potential?

Synthesize derivatives with modifications to:

  • Phenoxy group : Introduce electron-withdrawing substituents (e.g., -Cl, -NO2_2) to enhance electrophilic interactions.
  • Acetamide moiety : Replace the methyl group on the phenyl ring with bulkier substituents (e.g., -CF3_3) to probe steric effects. Evaluate changes in binding affinity using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity) .

Q. What experimental strategies address contradictions in reported biological data?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to rule out model-specific effects.
  • Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell cycle analysis.
  • Solubility optimization : Employ co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to ensure consistent bioavailability .

Q. How can computational modeling predict its metabolic stability and toxicity?

Utilize tools like SwissADME to predict pharmacokinetic properties (e.g., LogP, CYP450 interactions). For toxicity, run in silico profiling with ProTox-II to identify potential hepatotoxicity or mutagenicity risks. Validate predictions with in vitro liver microsomal assays .

Q. What advanced techniques elucidate its mechanism of action in disease models?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify changes in protein expression.
  • In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF for angiogenesis) .

Q. How can researchers resolve discrepancies in solubility and stability data?

  • pH-dependent studies : Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal and physiological conditions.
  • Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.
  • Stabilizers : Co-formulate with cyclodextrins or lipids to enhance shelf life .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying this compound in biological matrices?

Develop a UPLC-MS/MS method with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile.
  • Detection : MRM transitions for the compound (m/z 312 → 123) and internal standard (e.g., carbamazepine-d10_{10}) .

Q. How should researchers design combinatorial studies to explore synergistic effects?

Pair the compound with FDA-approved drugs (e.g., paclitaxel or fluconazole) in checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices to classify interactions (synergistic, additive, or antagonistic). Validate findings in 3D spheroid models for enhanced physiological relevance .

Data Validation and Reproducibility

  • Cross-laboratory validation : Share samples with collaborating labs to confirm bioactivity and physicochemical data.
  • Open-source data : Deposit raw NMR, HPLC, and bioassay datasets in repositories like Zenodo or ChEMBL for transparency .

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